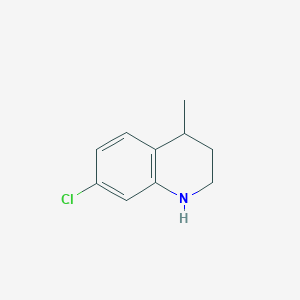
7-Chloro-1,2,3,4-tetrahydro-4-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-1,2,3,4-tetrahydro-4-methylquinoline is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a chlorine atom at the 7th position and a methyl group at the 4th position of the tetrahydroquinoline ring, has garnered interest due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,2,3,4-tetrahydro-4-methylquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone, can be adapted to introduce the chlorine and methyl substituents at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
7-Chloro-1,2,3,4-tetrahydro-4-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives with varying degrees of saturation.
科学研究应用
7-Chloro-1,2,3,4-tetrahydro-4-methylquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s potential biological activities make it a candidate for studying its effects on various biological systems.
Industry: The compound can be used in the development of new materials and catalysts due to its unique chemical structure.
作用机制
The mechanism of action of 7-Chloro-1,2,3,4-tetrahydro-4-methylquinoline involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes or receptors involved in various biological pathways. The chlorine and methyl substituents may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
7-Chloro-1,2,3,4-tetrahydroisoquinoline: Similar in structure but lacks the methyl group at the 4th position.
7-Chloroquinoline: Contains a chlorine atom at the 7th position but lacks the tetrahydro and methyl groups.
4-Methylquinoline: Contains a methyl group at the 4th position but lacks the chlorine atom and tetrahydro structure.
Uniqueness
7-Chloro-1,2,3,4-tetrahydro-4-methylquinoline is unique due to the combination of its chlorine and methyl substituents, which may confer distinct chemical and biological properties. This combination can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development .
属性
CAS 编号 |
946837-97-4 |
|---|---|
分子式 |
C10H12ClN |
分子量 |
181.66 g/mol |
IUPAC 名称 |
7-chloro-4-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H12ClN/c1-7-4-5-12-10-6-8(11)2-3-9(7)10/h2-3,6-7,12H,4-5H2,1H3 |
InChI 键 |
DZQXMEMNGQEBJN-UHFFFAOYSA-N |
规范 SMILES |
CC1CCNC2=C1C=CC(=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


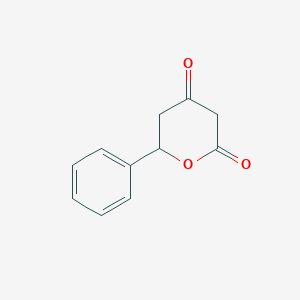
![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide](/img/structure/B13990719.png)
![4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine](/img/structure/B13990723.png)
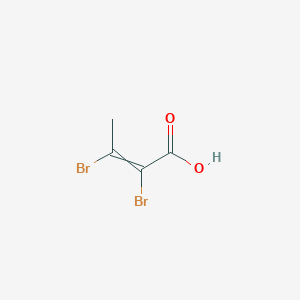

![Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl-](/img/structure/B13990733.png)
![N-(1,4-dioxaspiro[4.5]dec-8-ylidene)-2-methylpropane-2-sulfinamide](/img/structure/B13990734.png)
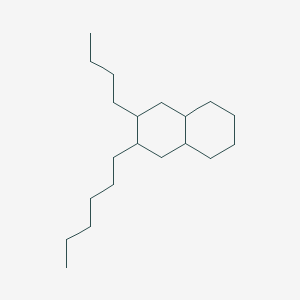
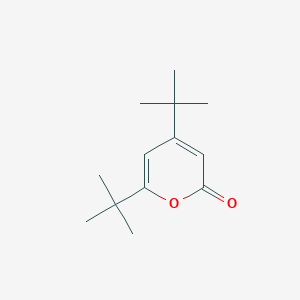
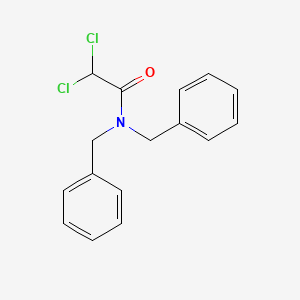
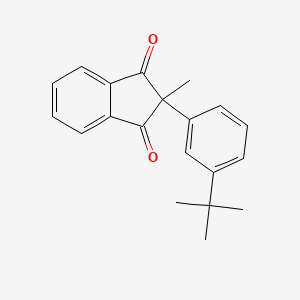
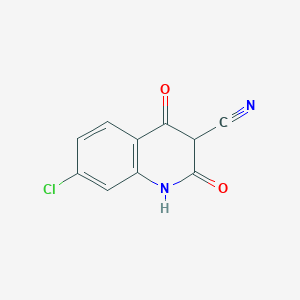
![[tert-Butyl(dimethyl)silyl]acetaldehyde](/img/structure/B13990776.png)
![1-(3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B13990778.png)
